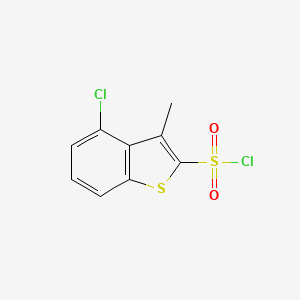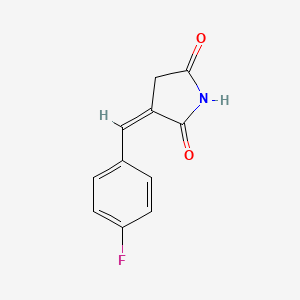
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Übersicht
Beschreibung
“3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidine derivatives, including “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione”, are widely used in drug discovery due to their unique properties . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Activity
Some pyrrolidine derivatives have shown significant antimicrobial activity . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Pyrrolidine derivatives have also been found to exhibit antiviral activity . This suggests that “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could be used in the development of antiviral drugs.
Anticancer Activity
Pyrrolidine derivatives have been used in the development of anticancer drugs . For example, pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer potential against various cancer cell lines .
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated anti-inflammatory activity . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of anti-inflammatory drugs.
Anticonvulsant Activity
Pyrrolidine derivatives have shown anticonvulsant activity . This suggests that “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could be used in the development of anticonvulsant drugs.
Enzyme Inhibitory Effects
Pyrrolidine derivatives have diverse enzyme inhibitory effects . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of enzyme inhibitors.
Antibacterial Activity Against P. aeruginosa
The pyrrolidine-2,3-dione class of inhibitors, which includes “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione”, has shown antibacterial activity against P. aeruginosa . This suggests that this compound could be used in the development of new drugs to target multidrug-resistant bacterial strains.
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-FLUORO-PHENYL)-PYRROLIDINE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
It is known that pyrrolidine-2,5-dione derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment are known to positively affect the anticonvulsant activity .
Biochemical Pathways
It is known that pyrrolidine-2,5-dione derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that some pyrrolidine-2,5-dione derivatives have shown biological activity against gram-negative bacteria .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZOVATETYQAU-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




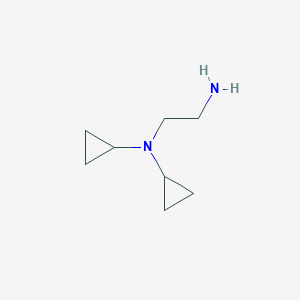
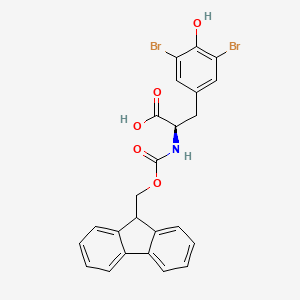

![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)

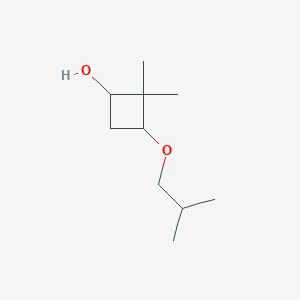
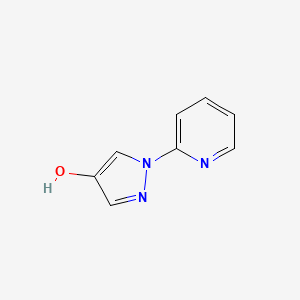
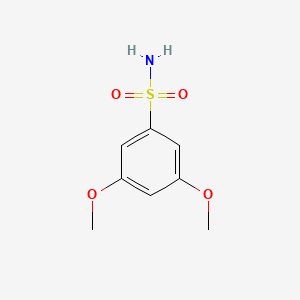
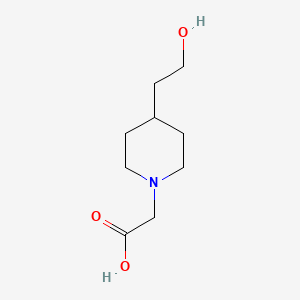
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
